molecular formula C13H17NO3 B6326317 Benzyl (5-oxopentyl)carbamate CAS No. 188530-60-1

Benzyl (5-oxopentyl)carbamate

Cat. No.: B6326317
CAS No.: 188530-60-1
M. Wt: 235.28 g/mol
InChI Key: DQUTUODQTCRDGQ-UHFFFAOYSA-N
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Description

Benzyl (5-oxopentyl)carbamate is an organic compound with the molecular formula C13H17NO3. It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 5-oxopentyl chain. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (5-oxopentyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 5-aminopentan-2-one under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, resulting in the formation of the desired carbamate .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl (5-oxopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl (5-oxopentyl)carbamate involves its interaction with specific molecular targets. In biological systems, the compound can act as a reversible inhibitor of enzymes by forming a stable carbamate-enzyme complex. This interaction typically involves the carbamate group reacting with the active site of the enzyme, leading to temporary inhibition of its activity .

Comparison with Similar Compounds

Uniqueness: Benzyl (5-oxopentyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the 5-oxopentyl chain allows for additional functionalization and enhances its utility in synthetic applications compared to simpler carbamates .

Properties

IUPAC Name

benzyl N-(5-oxopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,10H,2,5-6,9,11H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUTUODQTCRDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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